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Compound of Interest

Methyl 4-amino-2-
Compound Name: )
isopropoxybenzoate

Cat. No.: B1459287

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a
valuable and versatile building block in modern pharmaceutical research and development. Its
unique structural features, comprising a reactive primary amine, a readily modifiable ester
group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold
for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical
properties, synthetic utility, and pharmaceutical applications of Methyl 4-amino-2-
isopropoxybenzoate, offering a comprehensive resource for scientists engaged in drug
discovery.

Physicochemical Properties and Spectroscopic
Data

Methyl 4-amino-2-isopropoxybenzoate (CAS Number: 909563-22-0) is a solid at room
temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .
The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring
dictates its reactivity and potential for derivatization.
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Property Value

CAS Number 909563-22-0
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Appearance Solid

Spectroscopic data for the parent compound and its derivatives are crucial for characterization.
While specific data for a wide range of derivatives are not readily available in a single source,
the following table provides expected ranges and key characteristics based on analogous

structures.
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Spectroscopic Data Expected Characteristics

Aromatic protons typically appear in the range of
6.0-8.0 ppm. The isopropoxy group will show a
characteristic septet for the CH proton around
H NMR 4.5 ppm and a doublet for the two methyl groups
around 1.3 ppm. The methyl ester protons will
be a singlet around 3.8 ppm. The amine protons
will appear as a broad singlet, the chemical shift

of which can vary.

Aromatic carbons will be observed between

100-160 ppm. The carbonyl carbon of the ester
13C NMR will be in the 165-170 ppm region. The carbons

of the isopropoxy and methyl ester groups will

appear in the aliphatic region of the spectrum.

Characteristic peaks include N-H stretching of
the primary amine (around 3300-3500 cm™1),

IR Spectroscopy C=0 stretching of the ester (around 1700 cm™1),
and C-O stretching of the ether and ester
groups (around 1100-1300 cm™1).

The molecular ion peak (M+) would be observed
M Spect . at m/z 209. Fragmentation patterns would likely
ass Spectrometr
P Y involve the loss of the methoxy group from the

ester or cleavage of the isopropoxy group.

Synthesis and Derivatization Potential

The reactivity of Methyl 4-amino-2-isopropoxybenzoate is primarily centered around its
nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of
chemical transformations.

N-Functionalization Reactions

The primary amino group is readily functionalized, allowing for the introduction of a wide range
of substituents to explore structure-activity relationships (SAR).
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1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in
the presence of a base to form amide derivatives. This is a common strategy in drug design to
introduce moieties that can interact with biological targets.

2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds
with a broad spectrum of biological activities.

3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides
access to urea and thiourea derivatives, respectively. The urea functional group is a key
pharmacophore in many approved drugs.[1][2][3][4]

4. Reductive Amination: The amino group can be further alkylated via reductive amination with
aldehydes or ketones.

5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or
copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.

Ester Group Modifications

The methyl ester provides a handle for further derivatization, particularly in the context of
prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the
attachment of various promoieties that can improve a drug's pharmacokinetic properties.

Pharmaceutical Applications: A Case Study in
Tryptophanase Inhibitors

A significant application of Methyl 4-amino-2-isopropoxybenzoate is in the synthesis of
tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to
indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a
uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting
tryptophanase, the production of this harmful metabolite can be reduced.

A United States patent (US10925848B2) discloses the use of Methyl 4-amino-2-
isopropoxybenzoate as a starting material for the synthesis of potent tryptophanase inhibitors.
[7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further
functionalization to yield the final active amide derivative.
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Signaling Pathway of Tryptophan Metabolism and its
Role in Chronic Kidney Disease

The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin
indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.

Click to download full resolution via product page

Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.

Experimental Protocols

The following are representative experimental protocols for key transformations involving
Methyl 4-amino-2-isopropoxybenzoate and structurally similar compounds. Researchers
should optimize these conditions for their specific substrates.

General Experimental Workflow

The synthesis of pharmaceutical derivatives from Methyl 4-amino-2-isopropoxybenzoate

typically follows a multi-step sequence.

Purification
(e.g.. Column Chromatography,
Recrystallization)

. N-Functionalization Characterization . o
Methyl 4-amino-2-isopropoxybenzoate (/AT G o ) MR, MS, IR) Pharmaceutical Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis of derivatives.
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Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative
(Representative)

This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid
derivative, which can be adapted for Methyl 4-amino-2-isopropoxybenzoate.

Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent
such as tetrahydrofuran (THF) or dichloromethane (DCM).

e Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or
diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

e Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the
reaction mixture at 0 °C.

¢ Reaction Monitoring: Allow the reaction to warm to room temperature and stir until
completion, monitoring the progress by thin-layer chromatography (TLC).

o Work-up: Quench the reaction with water and extract the product with an organic solvent
(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel or by
recrystallization to afford the pure N-acylated product.

Protocol 2: Chlorination of Methyl 4-amino-2-
iIsopropoxybenzoate

The following protocol is adapted from US Patent US10925848B2.[7]

e Reaction Setup: To a solution of Methyl 4-amino-2-isopropoxybenzoate (1.0 eq) in ethyl
acetate, add N-chlorosuccinimide (NCS) (1.0 eq).

o Heating: Heat the reaction mixture at 50 °C.

e Reaction Monitoring: Monitor the reaction for completion using a suitable analytical
technique (e.g., TLC or LC-MS).
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» Work-up and Purification: Upon completion, concentrate the reaction solution under reduced
pressure. Purify the resulting residue by silica gel column chromatography using a mixture of
n-hexane and ethyl acetate as the eluent to yield the chlorinated product.

Conclusion

Methyl 4-amino-2-isopropoxybenzoate is a highly valuable building block for pharmaceutical
synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with
diverse biological activities. The successful application of this scaffold in the development of
tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its
importance in modern drug discovery. The synthetic routes and protocols outlined in this guide
provide a solid foundation for researchers to explore the full potential of this versatile molecule
in their own drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar
[semanticscholar.org]

5. Gut microbiota-derived indole-3-propionic acid alleviates diabetic kidney disease through
its mitochondrial protective effect via reducing ubiquitination mediated-degradation of SIRT1
- PMC [pmc.ncbi.nlm.nih.gov]

6. Gut-microbiota-derived indole sulfate promotes heart failure in chronic kidney disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Quinazoline synthesis [organic-chemistry.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1459287?utm_src=pdf-body
https://www.benchchem.com/product/b1459287?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://www.researchgate.net/publication/337703924_Urea_Derivatives_in_Modern_Drug_Discovery_and_Medicinal_Chemistry
https://pubmed.ncbi.nlm.nih.gov/31789518/
https://pubmed.ncbi.nlm.nih.gov/31789518/
https://www.semanticscholar.org/paper/Urea-Derivatives-in-Modern-Drug-Discovery-and-Ghosh-Brindisi/803f452e8b25eabf7257b4ba822d6323f81d1964
https://www.semanticscholar.org/paper/Urea-Derivatives-in-Modern-Drug-Discovery-and-Ghosh-Brindisi/803f452e8b25eabf7257b4ba822d6323f81d1964
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225927/
https://pubmed.ncbi.nlm.nih.gov/40961933/
https://pubmed.ncbi.nlm.nih.gov/40961933/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [Methyl 4-amino-2-isopropoxybenzoate: A Versatile
Scaffold for Pharmaceutical Innovation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-as-
a-pharmaceutical-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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